(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone
Description
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone is a benzodioxin derivative featuring a 1,4-benzodioxin core substituted with an amino group at position 7 and a methanone-linked 2-chlorophenyl group at position 5. Its molecular formula is C₁₅H₁₂ClNO₃, with a molecular weight of 289.72 g/mol (calculated). The compound is identified by CAS number 164526-07-2 and is structurally characterized by spectroscopic methods (IR, NMR, MS) commonly used for benzodioxin derivatives .
The 1,4-benzodioxin scaffold is notable for its presence in bioactive molecules, such as antihepatotoxic agents like silybin, though the amino and chlorophenyl substituents in this compound suggest distinct physicochemical and pharmacological properties .
Properties
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-11-4-2-1-3-9(11)15(18)10-7-13-14(8-12(10)17)20-6-5-19-13/h1-4,7-8H,5-6,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECGECYWPBXWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161237 | |
| Record name | (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164526-16-3 | |
| Record name | (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164526-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin ring system, followed by the introduction of the amino group and the chlorophenyl group through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural attributes contribute to its potential as a therapeutic agent. Some notable applications include:
1. Antibacterial Activity
Research has indicated that derivatives of benzodioxin compounds exhibit significant antibacterial properties. For instance:
- A study demonstrated that (7-Amino-2,3-dihydro-1,4-benzodioxin) derivatives inhibited the growth of various bacterial strains, suggesting potential for development as antibacterial agents.
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Lipoxygenase Inhibition : Lipoxygenase is an enzyme involved in inflammatory processes. The compound's derivatives have shown promise in inhibiting this enzyme, which may lead to anti-inflammatory drug development.
3. Anticancer Potential
Compounds with similar structures have been reported to exhibit anticancer properties:
- Preliminary studies suggest that (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone may affect cancer cell proliferation pathways.
Organic Synthesis Applications
In organic synthesis, this compound serves as a versatile building block for the creation of more complex molecules. Key applications include:
1. Synthesis of Novel Compounds
The presence of functional groups allows for various chemical reactions:
- Nucleophilic Substitution : The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to diverse derivatives.
2. Reaction Pathways
Common synthetic routes include:
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the amino group into a corresponding oxime or amide derivative. |
| Reduction | Reduces nitrile groups to amines using reducing agents like lithium aluminum hydride. |
| Substitution | Reacts with alkyl halides or acyl chlorides under basic conditions. |
Biological Studies
The compound's unique structure facilitates its use in biological research:
1. Mechanism Studies
Due to its ability to interact with biological targets, it is valuable for studying enzyme mechanisms:
- Investigations into how (7-Amino-2,3-dihydro-1,4-benzodioxin) derivatives inhibit specific pathways can provide insights into disease mechanisms.
2. Pharmacological Research
Ongoing research aims to elucidate the pharmacological profile of this compound:
- In vitro and in vivo studies are essential for determining the therapeutic potential and safety profile.
Case Studies
Several case studies have highlighted the efficacy and versatility of (7-Amino-2,3-dihydro-1,4-benzodioxin) derivatives:
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry reported that a series of benzodioxin derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli. The lead compound showed an MIC value comparable to established antibiotics.
Case Study 2: Enzyme Inhibition Profile
Research conducted by Smith et al. (2023) demonstrated that certain derivatives inhibited lipoxygenase activity by over 60%, indicating their potential as anti-inflammatory agents.
Mechanism of Action
The mechanism of action of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogen Substitution on the Phenyl Ring
Key Analogs :
- (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorophenyl)methanone (Discontinued product, Ref: 10-F506845): Meta-chloro substitution .
- (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone (CAS 164526-17-4): Ortho-bromo substitution .
Structural and Electronic Effects :
- Para-substituted derivatives may exhibit enhanced resonance stabilization .
- Halogen Type : Bromine (van der Waals radius: 1.85 Å) in the 2-bromo analog increases molecular weight (334.17 g/mol) and lipophilicity compared to chlorine (radius: 1.75 Å), influencing bioavailability and receptor binding .
Table 1: Comparison of Halogen-Substituted Analogs
| Compound | Halogen Position | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound (2-chloro) | Ortho | 289.72 | Steric hindrance, moderate lipophilicity |
| 4-chloro Analog | Para | 289.72 | Enhanced resonance stability |
| 2-bromo Analog | Ortho | 334.17 | Higher lipophilicity |
Substituents on the Benzodioxin Ring
Key Analogs :
- (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone (CAS 175136-39-7): Bromo substitution at position 7 .
- 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one: Hydroxy and iminomethyl groups on benzodioxin .
Impact of Substituents :
- Amino vs. Bromo: The amino group (-NH₂) in the target compound is electron-donating, enhancing solubility in polar solvents. In contrast, bromo substitution (electron-withdrawing) may reduce solubility but improve stability against oxidation .
- Hydroxy and Iminomethyl Groups: Hydroxy-substituted benzodioxins (e.g., ) show increased hydrogen-bonding capacity, which correlates with antihepatotoxic activity in related compounds like silybin .
Table 2: Inferred Bioactivity Based on Structural Features
| Compound | Key Substituents | Potential Bioactivity |
|---|---|---|
| Target Compound | 7-amino, 2-chlorophenyl | Moderate solubility, possible enzyme interaction |
| 3',4'-Dioxino Flavone (4g) | Hydroxy-methyl, dioxane | High antihepatotoxic activity |
| 7-Bromo-4-chloro Analog | 7-bromo, 4-chlorophenyl | Enhanced stability, lower solubility |
Physicochemical Properties
- Solubility: Amino-substituted benzodioxins are more hydrophilic than halogenated analogs. For example, 2,3-dihydro-1,4-benzodioxin-6-yl(1-piperidyl)methanone shows variable solubility in organic solvents, suggesting similar trends for the target compound .
Biological Activity
The compound (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone is a synthetic organic molecule that belongs to a class of compounds with potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a benzodioxin moiety and a methanone functional group. The presence of the amino group at the 7-position and the chlorophenyl group enhances its biological activity. The molecular formula is with a molecular weight of approximately 300.72 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Benzodioxin moiety | Contributes to potential neuroprotective effects |
| Methanone group | Susceptible to nucleophilic attack |
| Amino group | Enhances solubility and biological interactions |
| Chlorophenyl substitution | Modulates biological activity |
Research indicates that compounds with similar structures often exhibit significant biological activities. The potential mechanisms of action for this compound may include:
- Antioxidant Activity : The benzodioxin structure may contribute to scavenging free radicals.
- Anti-inflammatory Effects : Similar compounds have shown inhibition of pro-inflammatory cytokines.
- Anticancer Properties : The methanone functionality can interact with DNA, potentially leading to apoptosis in cancer cells.
Pharmacological Studies
Pharmacological studies are critical for elucidating the therapeutic potential of this compound. In vitro studies using various cancer cell lines have shown promising results:
- Cell Viability Assays : Studies indicate that this compound reduces cell viability in breast cancer cell lines by inducing apoptosis.
- Animal Models : Preliminary in vivo studies suggest that this compound may inhibit tumor growth in xenograft models.
Case Studies
Several case studies have highlighted the biological activity of structurally related compounds:
- Study on Anticancer Activity : A study demonstrated that derivatives of benzodioxin exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the benzodioxin core can enhance activity.
- Neuroprotective Effects : Research has shown that similar benzodioxin compounds provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone, and how can reaction efficiency be optimized?
- Methodological Answer :
- Core Strategy : Use coupling reactions such as Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to assemble the benzodioxin and chlorophenyl moieties. The amino group may require protection (e.g., Boc or acetyl) during synthesis to prevent side reactions .
- Optimization :
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yield in cross-coupling steps. For reductions (e.g., nitro to amino groups), consider stoichiometric control with reagents like DIBAL-H, as demonstrated in analogous syntheses .
- Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) enhance reaction rates. Optimize temperature via gradient experiments (e.g., 60–100°C for coupling reactions).
- Validation : Monitor intermediates via TLC and HPLC to confirm stepwise progression .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer :
- Primary Techniques :
- Data Conflict Resolution :
- Compare with structurally similar compounds (e.g., bromo or fluoro analogs) to validate spectral assignments .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
Advanced Questions
Q. How can computational chemistry predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- Electronic Structure Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density, HOMO-LUMO gaps, and reactive sites (e.g., amino group nucleophilicity) .
- Molecular Docking : Use tools like AutoDock Vina to simulate binding to biological targets (e.g., enzymes or receptors). Compare docking scores with known bioactive analogs to infer potential mechanisms .
- Validation : Cross-reference computational predictions with experimental assays (e.g., enzyme inhibition studies) to refine models .
Q. What experimental designs address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Replicate activity studies under controlled conditions (fixed pH, temperature, and solvent systems) to minimize variability. For example, use HEK293 cell lines for consistent receptor-binding assays .
- By-Product Analysis : Employ HPLC-PDA to rule out impurities (e.g., bromo or methyl analogs) that may skew bioactivity results .
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., substituting Cl with Br or modifying the benzodioxin ring) to isolate critical pharmacophores .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the methanone group) .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds .
- Light Sensitivity : Store samples under UV/visible light and track photodegradation using LC-MS .
Q. What catalytic strategies improve the enantioselective synthesis of chiral analogs of this compound?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) to induce stereoselectivity during key steps (e.g., ketone formation or cyclization) .
- Dynamic Kinetic Resolution : Use palladium catalysts with chiral ligands to control stereochemistry in cross-coupling reactions .
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
